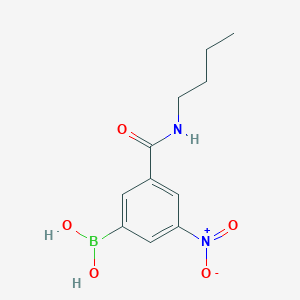![molecular formula C9H18N4 B1520018 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine CAS No. 1152841-43-4](/img/structure/B1520018.png)
1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine
Übersicht
Beschreibung
“1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine” is a chemical compound with the CAS Number: 1152841-43-4 . It has a molecular weight of 182.27 . The compound is in liquid form .
Synthesis Analysis
The synthesis of compounds similar to “1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine” has been reported in the literature. For instance, a one-pot synthesis of a doubly pH-responsive schizophrenic diblock copolymer was achieved using RAFT aqueous dispersion polymerization . First, 2-(diethylamino)ethyl methacrylate (DEA) was homopolymerized in its protonated form at pH 2 to produce a cationic polyelectrolytic precursor .Molecular Structure Analysis
The InChI Code for “1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine” is 1S/C9H18N4/c1-3-12(4-2)5-6-13-8-9(10)7-11-13/h7-8H,3-6,10H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine” is a liquid . It has a molecular weight of 182.27 .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
A series of carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized, demonstrating potent cytotoxic activities against various cancer cell lines. These compounds, derived from reactions involving primary amines, exhibited significant growth inhibitory properties, highlighting their potential as therapeutic agents in cancer treatment (Deady et al., 2003).
Metal Complexes Formation
1-[2-(diethylamino)ethyl]-3,5-dimethylpyrazole was used in synthesizing mononuclear Pd(II) and Pt(II) complexes. These complexes, characterized by their unique structural and NMR properties, indicate the compound's relevance in forming stable metal complexes with potential applications in catalysis and material science (Pons et al., 2010).
Enhancing Synthesis Efficiency
The compound facilitated a novel and environmentally friendly synthesis method for 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation. This method offers advantages such as simple work-up, shorter reaction times, and higher yields, demonstrating the compound's role in improving synthetic efficiency (Wang et al., 2011).
Novel Heterocycle Synthesis
The compound has been instrumental in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with activated carbonyl groups. This synthesis method is valuable for preparing N-fused heterocycle products, showcasing the compound's versatility in organic synthesis (Ghaedi et al., 2015).
Antitumor, Antifungal, and Antibacterial Properties
Pyrazole derivatives synthesized from hydroxymethyl pyrazole and primary amines were evaluated for their biological activities. These compounds exhibited significant antitumor, antifungal, and antibacterial properties, suggesting the potential of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine derivatives in developing new therapeutic agents (Titi et al., 2020).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for the development of new therapeutic derivatives .
Mode of Action
Similar compounds, such as hycanthone, have been found to inhibit certain enzymes, which could potentially lead to the accumulation of highly acetylated histones . This inhibition could result in changes at the cellular level, affecting the normal functioning of cells .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A similar compound, pracinostat, has been found to have high systemic clearance and high volume of distribution at steady state . The oral bioavailability of Pracinostat varies among different species . These properties could potentially impact the bioavailability of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine.
Result of Action
Similar compounds have been found to have significant antiproliferative activity against a wide variety of tumor cell lines .
Action Environment
It is known that the functionality of similar compounds, such as poly(2-(diethylamino)ethyl methacrylate), can change depending on external temperature or ph stimuli . This suggests that environmental factors could potentially influence the action of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine.
Eigenschaften
IUPAC Name |
1-[2-(diethylamino)ethyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-3-12(4-2)5-6-13-8-9(10)7-11-13/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQSJRTXOKYCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152841-43-4 | |
| Record name | 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Thieno[3,2-C]pyridin-3-amine](/img/structure/B1519955.png)

